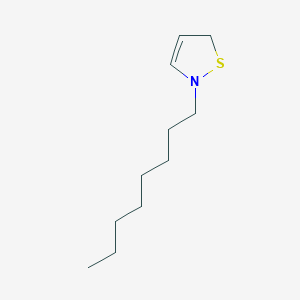![molecular formula C19H21NO3 B14190542 (4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one CAS No. 921938-02-5](/img/structure/B14190542.png)
(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the oxazolidinone ring and the benzyloxyphenyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the alkylation of the oxazolidinone ring with a benzyloxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one: The enantiomer of the compound, which may have different biological activities.
(4R)-4-{2-[4-(Methoxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one: A similar compound with a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.
Uniqueness
(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets. Its chiral nature also allows for specific interactions in asymmetric synthesis and medicinal applications.
Properties
CAS No. |
921938-02-5 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4R)-4-methyl-4-[2-(4-phenylmethoxyphenyl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-19(14-23-18(21)20-19)12-11-15-7-9-17(10-8-15)22-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21)/t19-/m1/s1 |
InChI Key |
GRRNVVFPWPOYDV-LJQANCHMSA-N |
Isomeric SMILES |
C[C@]1(COC(=O)N1)CCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1(COC(=O)N1)CCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)



![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)

